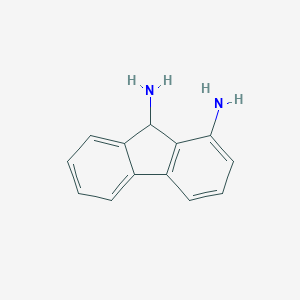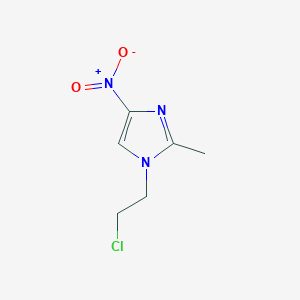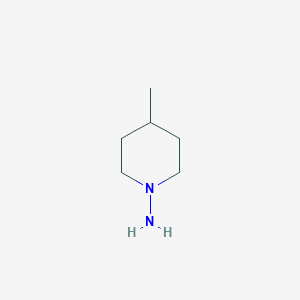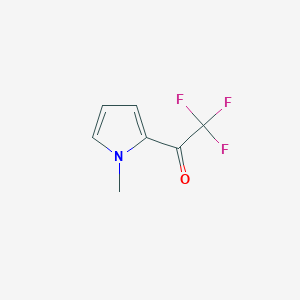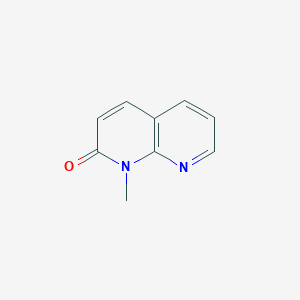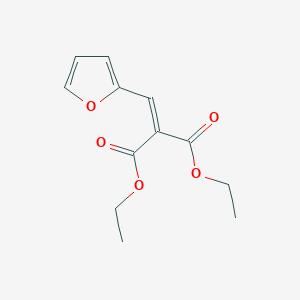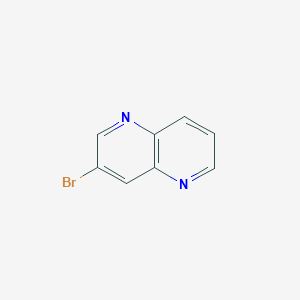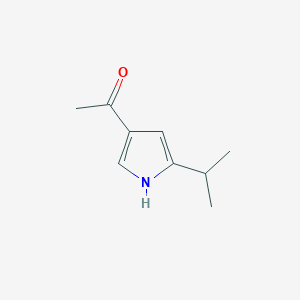
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, also known as 5-IPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative and has a unique structure that makes it an interesting subject for research.
科学的研究の応用
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been studied extensively for its potential applications in various fields of science. One of the main areas of research is in the field of organic electronics, where 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic solar cells, organic light-emitting diodes, and field-effect transistors.
Another area of research where 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown potential is in the field of medicinal chemistry. Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
作用機序
The mechanism of action of 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone is not fully understood, but studies have shown that it acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone reduces the production of these mediators, which leads to a reduction in inflammation and pain.
生化学的および生理学的効果
Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in lab experiments is its ease of synthesis. The synthesis method is straightforward and efficient, which makes it a good candidate for use in large-scale experiments. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown promising results in various areas of research, which makes it an interesting subject for further study.
One of the limitations of using 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in lab experiments is its potential toxicity. While studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has low toxicity in animal models, further studies are needed to determine its safety in humans. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has a short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone. One area of interest is in the development of new drugs for the treatment of pain and inflammation. Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has potential as a lead compound for the development of new drugs in this area.
Another area of interest is in the development of new organic semiconductors for use in electronic devices. 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown promising results in this area, and further research could lead to the development of new, more efficient organic semiconductors.
Conclusion:
In conclusion, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, or 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, potential applications in organic electronics and medicinal chemistry, and anti-inflammatory and analgesic effects make it an interesting subject for further study. However, further research is needed to determine its safety and efficacy in humans.
合成法
The synthesis of 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone involves the reaction of pyrrole with isopropylmagnesium bromide and then treating the resulting product with ethyl chloroformate. The reaction yields 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone as a white solid, which can be purified by recrystallization. This method is a straightforward and efficient way of synthesizing 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in the laboratory.
特性
CAS番号 |
16168-98-2 |
|---|---|
製品名 |
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
1-(5-propan-2-yl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-6,10H,1-3H3 |
InChIキー |
OEYKVRFXFLFSMW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CN1)C(=O)C |
正規SMILES |
CC(C)C1=CC(=CN1)C(=O)C |
同義語 |
Ethanone, 1-[5-(1-methylethyl)-1H-pyrrol-3-yl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



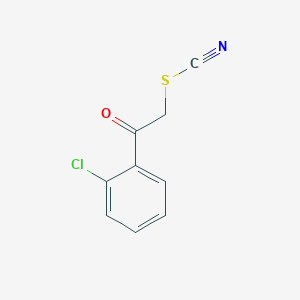


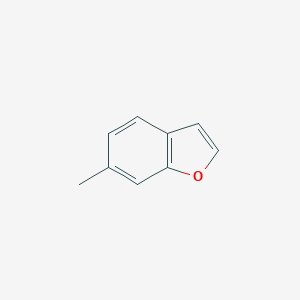
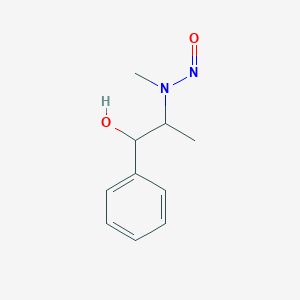
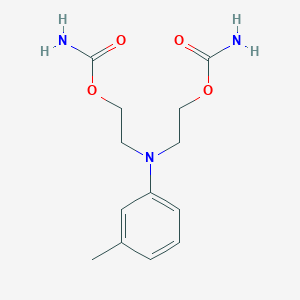
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
